REACTION_CXSMILES
|
Br[C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[Br:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](Cl)=[O:15]>C1COCC1.[Zn]>[Br:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:15]
|
Name
|
|
Quantity
|
1.189 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.82 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for four h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
bottom of the flask overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at −20° C
|
Type
|
CUSTOM
|
Details
|
The top solution was transferred to another flask
|
Type
|
TEMPERATURE
|
Details
|
cooled to −20° C
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 5 min at −20° C. and for 35 min at 0° C.
|
Duration
|
35 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to −30° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 6 h during which time the temperature
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
went from −30° C. to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of saturated ammonium chloride solution and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 1 M sodium carbonate solution and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Type
|
TEMPERATURE
|
Details
|
of increasing concentration of ethyl acetate in heptane (0-50%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)C=2C(=NC=CC2)C#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |